N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide
Description
N-[2-(1H-Benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a synthetic small molecule featuring a benzimidazole core linked via an ethyl group to a benzamide scaffold substituted with a 2-isopropyltetrazole moiety. This compound combines pharmacophoric elements from benzimidazole (a heterocycle known for its role in antiparasitic and anticancer agents) and tetrazole (a bioisostere for carboxylic acids, enhancing metabolic stability and receptor binding).
Properties
Molecular Formula |
C20H21N7O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-(benzimidazol-1-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H21N7O/c1-14(2)27-24-19(23-25-27)15-7-9-16(10-8-15)20(28)21-11-12-26-13-22-17-5-3-4-6-18(17)26/h3-10,13-14H,11-12H2,1-2H3,(H,21,28) |
InChI Key |
APUDPXCSILXNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCN3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole: Starting with o-phenylenediamine and formic acid, benzimidazole is synthesized through a condensation reaction.
Alkylation: The benzimidazole is then alkylated using an appropriate alkyl halide to introduce the ethyl chain.
Tetrazole Formation: The alkylated benzimidazole undergoes a cyclization reaction with sodium azide and an appropriate nitrile to form the tetrazole ring.
Benzamide Attachment: Finally, the tetrazole derivative is reacted with 4-aminobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, particularly targeting the amide group.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s ability to interact with biological targets. The benzamide group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzimidazole Derivatives
- The absence of the tetrazole ring may lower metabolic stability compared to the target compound .
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a–3b)
These hydrazide-linked benzimidazoles () exhibit different solubility profiles due to the hydrazide group. While the target compound’s benzamide-tetrazole motif enhances rigidity and bioavailability, hydrazides may offer greater conformational flexibility but lower enzymatic stability .
Tetrazole-Containing Compounds
- N-(3-Methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide (Y043-4889) This analog replaces the benzimidazole-ethyl group with a quinazolinone ring (). Quinazolinones are associated with kinase inhibition, suggesting divergent pharmacological targets. The shared tetrazole-isopropyl group implies similar metabolic resistance but distinct steric effects on receptor binding .
Valsartan (Diovan)
A clinically used angiotensin II receptor blocker (ARB) containing a tetrazole bioisostere (). Unlike the target compound, valsartan employs a biphenyltetrazole scaffold, emphasizing the role of tetrazole orientation in receptor specificity. The target compound’s benzimidazole may confer unique interactions absent in classical ARBs .
Triazole/Thiazole Hybrids
Compounds like 9a–9e () integrate triazole-thiazole motifs instead of tetrazole.
Pharmacological and Docking Insights
- Binding Interactions : Docking studies in suggest that tetrazole and benzimidazole moieties engage in π-π stacking and hydrogen bonding with target proteins (e.g., enzymes or GPCRs). The isopropyl group may occupy hydrophobic pockets, a feature absent in simpler benzimidazoles .
- Therapeutic Potential: While valsartan’s tetrazole is critical for angiotensin receptor antagonism, the target compound’s benzimidazole could redirect activity toward oncology or antimicrobial targets, as seen in and .
Biological Activity
N-[2-(1H-benzimidazol-1-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article explores the biological activity of this compound, presenting data from various studies, including case studies and research findings.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing benzimidazole and tetrazole moieties. For instance, derivatives of benzimidazole have shown significant activity against various bacteria and fungi. In vitro studies indicated that compounds similar to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL .
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Benzimidazole Derivative | MRSA | 12.5 – 25 |
| Benzimidazole Derivative | Staphylococcus epidermidis | 15 – 30 |
| Benzimidazole Derivative | Escherichia coli | 20 – 40 |
Antiparasitic Activity
The antiparasitic effects of compounds related to this compound have also been investigated. A notable study demonstrated that certain benzimidazole derivatives exhibited potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The study found that these compounds could reduce the viability of epimastigotes significantly at concentrations as low as 25 μg/mL .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested this compound against a panel of bacterial strains. The results indicated that the compound exhibited a broad spectrum of antimicrobial activity, particularly effective against resistant strains.
Case Study 2: Antiparasitic Potential
Another study focused on the compound's effect on Entamoeba histolytica, demonstrating that it outperformed metronidazole, a commonly used treatment for amoebic dysentery. The compound achieved a significant reduction in parasite load after a 72-hour incubation period at concentrations ranging from 50 to 100 μg/mL.
The biological activity of this compound is hypothesized to involve interference with critical cellular processes in target organisms. For instance, the presence of the benzimidazole moiety may inhibit microtubule formation in parasites, while the tetrazole component could disrupt metabolic pathways essential for bacterial survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
